2-Methyl-3-(1H-pyrazol-4-yl)propan-1-amine
Description
2-Methyl-3-(1H-pyrazol-4-yl)propan-1-amine is a secondary amine characterized by a pyrazole ring substituted at the 4-position with a propan-1-amine chain bearing a methyl group at the 2-position. Its molecular formula is C₇H₁₃N₃, with a molecular weight of 139.20 g/mol . Key structural identifiers include:
- SMILES: CC(CC1=CNN=C1)CN
- InChIKey: UKKWVPXPYWQLFF-UHFFFAOYSA-N
Properties
IUPAC Name |
2-methyl-3-(1H-pyrazol-4-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-6(3-8)2-7-4-9-10-5-7/h4-6H,2-3,8H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKWVPXPYWQLFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNN=C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(1H-pyrazol-4-yl)propan-1-amine typically involves the formation of the pyrazole ring followed by the introduction of the amine group. One common method involves the reaction of 4-chloro-3-methylbutan-2-one with hydrazine hydrate to form the pyrazole ring, followed by reductive amination to introduce the amine group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(1H-pyrazol-4-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-Methyl-3-(1H-pyrazol-4-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(1H-pyrazol-4-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Physical Comparison
Key Observations :
Branching vs. Linear Chains : The target compound and 2-(1-methyl-1H-pyrazol-4-yl)propan-2-amine share the same molecular formula but differ in amine branching. The latter’s tert-amine structure may reduce solubility compared to the primary amine in the target compound .
Heterocyclic vs. Acyclic Amines : Replacing the pyrazole with a piperazine ring (as in 2-methyl-3-(4-methylpiperazin-1-yl)propan-1-amine) introduces basicity and conformational flexibility, which could enhance receptor affinity in drug design .
Key Observations :
- Yields for pyrazole-containing amines vary widely (17.9–82%), influenced by steric hindrance and reaction conditions .
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